3-Hydroxy-2-iodoisonicotinaldehyde
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Overview
Description
3-Hydroxy-2-iodoisonicotinaldehyde is a derivative of isonicotinaldehyde, characterized by the presence of hydroxyl and iodine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodoisonicotinaldehyde typically involves the iodination of 3-hydroxyisonicotinaldehyde. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help in achieving consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-iodoisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine substituent can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.
Scientific Research Applications
3-Hydroxy-2-iodoisonicotinaldehyde has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-iodoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
3-Hydroxyisonicotinaldehyde: Lacks the iodine substituent but shares similar structural features and reactivity.
2-Iodoisonicotinaldehyde: Contains the iodine substituent but lacks the hydroxyl group, leading to different chemical properties and applications.
3-Hydroxy-4-pyridinecarboxaldehyde: Another derivative of pyridine with hydroxyl and aldehyde groups, used in similar research contexts.
Uniqueness: 3-Hydroxy-2-iodoisonicotinaldehyde is unique due to the presence of both hydroxyl and iodine substituents, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C6H4INO2 |
---|---|
Molecular Weight |
249.01 g/mol |
IUPAC Name |
3-hydroxy-2-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4INO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H |
InChI Key |
DMODKNIMAFPAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)I |
Origin of Product |
United States |
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